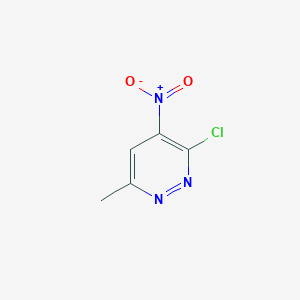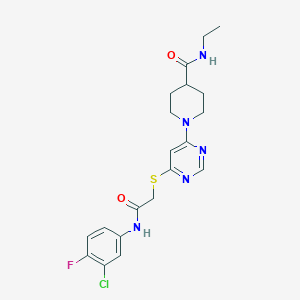![molecular formula C19H14N2S B2405709 (E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine CAS No. 315692-89-8](/img/structure/B2405709.png)
(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine, commonly known as MNTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MNTB belongs to the family of benzo[d]thiazole derivatives and has a molecular weight of 325.42 g/mol.
Aplicaciones Científicas De Investigación
Synthetic and Biological Studies
A study by Patel and Patel (2017) focused on the synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. These compounds were evaluated for their in vitro antibacterial and antifungal activities against various strains, showcasing the potential of (E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine derivatives in antimicrobial applications (Patel & Patel, 2017).
Synthesis and Characterization
In 2008, Ai synthesized 4-(6-Methoxynaphthalen-2-yl)-2-benzyliminothiazole via a reaction involving a related compound, highlighting the chemical reactivity and structural versatility of these thiazole derivatives. This study provides insights into the synthetic pathways and characterizations essential for further applications in research and development (Ai, 2008).
Antibacterial Activity
A 2015 study by Patel and Patel synthesized heterocyclic compounds related to this compound, examining their antibacterial activity against various bacterial strains. The study demonstrates the potential use of these compounds in the development of new antibacterial agents (Patel & Patel, 2015).
Anticonvulsant Screening
Research by Arshad et al. (2019) involved the synthesis of β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones. These compounds were evaluated for their anticonvulsant activity, indicating the potential of naphthalene-thiazole derivatives in the development of novel anticonvulsant drugs (Arshad et al., 2019).
Antimicrobial and Anti-proliferative Activities
Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety. These compounds showed significant antimicrobial and antiproliferative activities, suggesting their potential in medical and pharmaceutical research (Mansour et al., 2020).
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-naphthalen-1-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-13-21-18-10-9-16(11-19(18)22-13)20-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGGQGNCZCZCEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

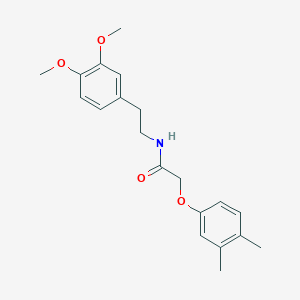
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2405632.png)
![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)

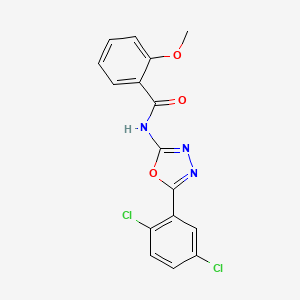


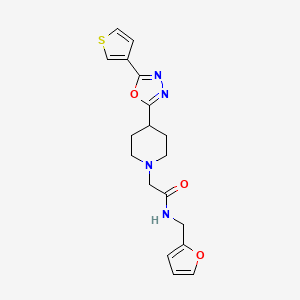
![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)
![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)
